molecular formula C20H13N3O3S B2678554 Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- CAS No. 325978-23-2

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-

Cat. No.: B2678554
CAS No.: 325978-23-2
M. Wt: 375.4
InChI Key: JVEFLJZIXZAEBT-UHFFFAOYSA-N
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Description

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- is a heterocyclic compound that features a naphthalene ring, a carboxamide group, and a thiazole ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Naphthalene-1-carboxamide Formation: The naphthalene ring is functionalized with a carboxamide group through the reaction of naphthalene-1-carboxylic acid with an amine.

    Coupling Reaction: The final step involves coupling the thiazole ring with the naphthalene-1-carboxamide. This can be achieved through a nucleophilic substitution reaction, where the thiazole ring is introduced to the naphthalene-1-carboxamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines from nitro groups.

Scientific Research Applications

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide, N-[4-(4-aminophenyl)thiazol-2-yl]-: Similar structure but with an amino group instead of a nitro group.

    Naphthalene-1-carboxamide, N-[4-(4-methylphenyl)thiazol-2-yl]-: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(17-7-3-5-13-4-1-2-6-16(13)17)22-20-21-18(12-27-20)14-8-10-15(11-9-14)23(25)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEFLJZIXZAEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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